molecular formula C25H27ClN2O4 B2455925 1-(4-chlorophenyl)-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]cyclopentane-1-carboxamide CAS No. 851404-16-5

1-(4-chlorophenyl)-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]cyclopentane-1-carboxamide

Cat. No.: B2455925
CAS No.: 851404-16-5
M. Wt: 454.95
InChI Key: TUCJQASDNXXYSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-chlorophenyl)-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]cyclopentane-1-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]cyclopentane-1-carboxamide typically involves multiple steps, including the formation of the quinoline moiety, the introduction of the chlorophenyl group, and the cyclopentane ring formation. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for scalability, cost-effectiveness, and environmental considerations. This may include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]cyclopentane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding quinoline N-oxides.

    Reduction: Reduction reactions can target the quinoline moiety or the chlorophenyl group, leading to different derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, introducing different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while nucleophilic substitution can introduce various functional groups to the chlorophenyl moiety.

Scientific Research Applications

1-(4-chlorophenyl)-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]cyclopentane-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]cyclopentane-1-carboxamide involves its interaction with specific molecular targets and pathways. The quinoline moiety may interact with DNA or enzymes, leading to biological effects such as inhibition of cell proliferation or induction of apoptosis. The chlorophenyl group may enhance the compound’s binding affinity to its targets, contributing to its overall activity.

Comparison with Similar Compounds

Similar Compounds

    1-(4-chlorophenyl)-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]cyclopentane-1-carboxamide: shares structural similarities with other quinoline derivatives and chlorophenyl compounds.

    Quinoline derivatives: These compounds often exhibit similar biological activities and are used in various therapeutic applications.

    Chlorophenyl compounds: Known for their diverse chemical reactivity and potential biological effects.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds. This makes it a valuable subject for further research and development.

Properties

IUPAC Name

1-(4-chlorophenyl)-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]cyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27ClN2O4/c1-31-20-9-10-21(32-2)22-19(20)15-16(23(29)28-22)11-14-27-24(30)25(12-3-4-13-25)17-5-7-18(26)8-6-17/h5-10,15H,3-4,11-14H2,1-2H3,(H,27,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUCJQASDNXXYSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=C(C(=O)NC2=C(C=C1)OC)CCNC(=O)C3(CCCC3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.